1-(pyridine-3-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
Description
This compound features a piperazine core substituted with two distinct moieties: a pyridine-3-sulfonyl group and a [1,2,4]triazolo[4,3-b]pyridazine ring. The sulfonyl group enhances solubility and bioavailability, while the triazolopyridazine moiety contributes to aromatic stacking and target binding, particularly in bromodomain inhibition . Its synthesis likely involves coupling a pyridine-3-sulfonyl chloride with a pre-functionalized piperazine-triazolopyridazine intermediate, analogous to methods described for related compounds (e.g., ethylsulfonyl or benzoyl derivatives in ) .
Properties
IUPAC Name |
6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7O2S/c22-24(23,12-2-1-5-15-10-12)20-8-6-19(7-9-20)14-4-3-13-17-16-11-21(13)18-14/h1-5,10-11H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAVXWDOSQQJRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(pyridine-3-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine typically involves multi-step reactions starting from readily available precursors. One common method includes:
Formation of the pyridine-3-sulfonyl chloride: : This involves reacting pyridine-3-sulfonic acid with thionyl chloride under reflux conditions.
Synthesis of triazolo[4,3-b]pyridazine: : This can be accomplished through cyclization reactions involving appropriate hydrazine derivatives and 1,3-diketones under acidic conditions.
Coupling the synthesized triazolo[4,3-b]pyridazine with piperazine: : This step typically utilizes nucleophilic substitution reactions in the presence of base catalysts.
Industrial Production Methods
Industrial production methods might leverage more scalable and economically viable processes such as:
Use of continuous flow reactors: : These allow precise control over reaction conditions and improve yield and purity.
Optimization of catalysts and solvents: : This can minimize environmental impact and cost, often involving green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidative processes that can modify the sulfonyl or pyridine moieties.
Reduction: : The compound can be reduced under specific conditions, affecting its heterocyclic structures.
Substitution: : Nucleophilic or electrophilic substitutions can occur at the pyridine or triazole rings.
Common Reagents and Conditions
Oxidation: : Often uses reagents like hydrogen peroxide or manganese dioxide under controlled pH.
Reduction: : Commonly uses lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Utilizes various alkylating or acylating agents, often in the presence of base or acid catalysts.
Major Products
The products of these reactions vary widely, ranging from simple derivatives to more complex compounds depending on the specific reagents and conditions employed.
Scientific Research Applications
1-(pyridine-3-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine finds extensive use in:
Chemistry: : As a ligand in coordination chemistry due to its multiple bonding sites.
Biology: : For studying interactions with enzymes and receptors.
Industry: : Utilized in the synthesis of novel materials with unique electronic or photophysical properties.
Mechanism of Action
The compound interacts with molecular targets by binding to specific sites on enzymes or receptors, thereby modifying their activity. The exact mechanism involves the binding of the triazolo[4,3-b]pyridazinyl and pyridine-sulfonyl moieties to active sites, disrupting normal biological processes, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogs with Piperazine-Triazolopyridazine Cores
AZD5153 [(3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one]
- Key Differences : AZD5153 incorporates a methoxy-triazolopyridazine and a bivalent piperazine-piperidine structure, enabling dual bromodomain binding .
- Biological Activity : Potent BRD4 inhibitor (IC₅₀ < 10 nM) with in vivo efficacy in c-Myc downregulation and tumor growth inhibition .
- Physicochemical Properties : Higher lipophilicity (logP ~3.5) due to the methoxy group and piperidine extension, compared to the target compound’s pyridine-sulfonyl group, which may improve aqueous solubility .
3-Cyclopropyl-6-{4-[(2,4-Difluorophenyl)Sulfonyl]-1-Piperazinyl}[1,2,4]Triazolo[4,3-b]Pyridazine
- Applications : Likely optimized for kinase or bromodomain inhibition, though specific activity data are unreported .
1-{3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl}Piperazine Dihydrochloride
- Key Differences : Lacks the sulfonyl group but includes a methylated triazolopyridazine, simplifying synthesis .
- Utility : Serves as a precursor for further derivatization (e.g., sulfonylation or acylation) .
Functional Group Variations in Piperazine-Linked Heterocycles
Imidazo[1,2-b]Pyridazine Derivatives ()
- Example: p-Tolyl(4-(2-(trifluoromethyl)imidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)methanone (3b) Structural Contrast: Replaces triazolopyridazine with imidazopyridazine, reducing aromatic nitrogen content. Elemental Analysis: Higher carbon content (C: 58.61%) and fluorine (F: 14.64%) due to trifluoromethyl and p-tolyl groups . Bioactivity: Demonstrated antimicrobial activity in preliminary screens .
Sulfonamide Derivatives ()
- Example : 1-(6-Chloro-pyridine-3-sulfonyl)-4-methyl-piperazine
Table 1: Elemental Analysis and Yields
*Calculated values based on molecular formula C₁₅H₁₄N₈O₂S.
Biological Activity
1-(Pyridine-3-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a piperazine core substituted with a pyridine sulfonyl group and a triazolo-pyridazin moiety. The molecular formula is , and it has a molecular weight of approximately 366.42 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from pyridine derivatives and triazole precursors. The process may include the formation of sulfonamide linkages and cyclization reactions to construct the triazolo-pyridazin structure.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related pyridine-sulfonamide derivatives possess potent activity against various cancer cell lines:
| Compound | Cell Line | GI50 (µM) | Activity |
|---|---|---|---|
| 21 | Leukemia | 13.6 - 14.9 | High selectivity |
| 21 | Colon Cancer | 13.6 - 14.9 | High selectivity |
| 21 | Melanoma | 13.6 - 14.9 | High selectivity |
The most active compound from studies showed an average GI50 value ranging from 13.6 to 14.9 µM against leukemia, colon cancer, and melanoma cell lines, indicating significant cytotoxic effects .
The biological activity of these compounds is often attributed to their ability to inhibit specific enzymatic pathways involved in cancer cell proliferation. For example, certain derivatives have been shown to inhibit the p38 mitogen-activated protein kinase pathway, which plays a crucial role in cellular stress responses and inflammation .
Case Studies
- Antitubercular Activity : A series of novel derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Some compounds exhibited IC50 values between 1.35 to 2.18 µM, demonstrating promising antitubercular properties .
- Cytotoxicity Evaluation : In vitro studies on human embryonic kidney cells (HEK-293) revealed that several active compounds were non-toxic at effective concentrations, suggesting a favorable therapeutic index for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
